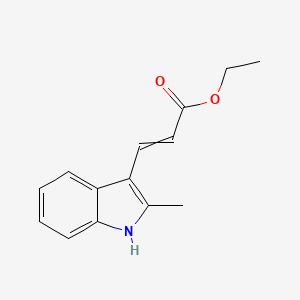

ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWFVSKTQYNIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate

General Synthetic Strategy

The preparation of this compound typically involves the condensation of 2-substituted indoles with α,β-unsaturated esters or related activated carbonyl compounds. The key reaction is often a Knoevenagel-type condensation or a related nucleophilic addition-elimination process at the 3-position of the indole ring, which is nucleophilic.

Specific Reported Synthetic Routes

Knoevenagel Condensation Using Ethyl Pyruvate or Ethyl Acetoacetate

In a study synthesizing α-indolylacrylates, 2-substituted indoles such as 2-methyl-1H-indole were reacted with ethyl pyruvate or ethyl acetoacetate in organic solvents like butyl acetate at elevated temperatures (~80 °C) with stirring for 2 hours. The reaction mixture was then cooled, solvent removed under reduced pressure, and the product isolated by preparative thin-layer chromatography (TLC) with petroleum ether/ethyl acetate as eluent. Yields ranged from 87% to 91% for similar derivatives, indicating high efficiency of this method.

A related method involves refluxing 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate in the presence of indium(III) chloride catalyst at approximately 110 °C for 2 hours. After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude residue is purified by silica gel chromatography using ethyl acetate as eluent to afford the product in moderate yields (~33-36%).

Catalysis and Mechanistic Insights

Indium(III) chloride acts as a Lewis acid catalyst facilitating nucleophilic attack of the indole 3-position on the carbonyl carbon of ethyl acetoacetate, forming an intermediate that undergoes elimination and further intramolecular cyclization to yield substituted cyclopenta[b]indole derivatives structurally related to this compound.

The reaction mechanism involves initial nucleophilic addition, followed by elimination and possible tandem cyclization steps, which can be influenced by substituents on the indole ring and reaction conditions.

Alternative Synthetic Approaches

Acylation of indole derivatives followed by base hydrolysis and further functional group transformations can also lead to 3-substituted indole esters, including this compound analogs. For example, 1-acylindoles can be converted to 3-acetylindoles using acetyl chloride and aluminum chloride catalysis, then hydrolyzed under mild conditions to yield 3-acetylindoles, which can be further modified to acrylate esters.

Ethyl indole-2-carboxylates treated with trifluoroacetic anhydride and polyphosphoric acid at room temperature can be converted to ethyl 3-acetylindole-2-carboxylates, a process that might be adapted for synthesis of related acrylate esters.

Data Table: Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The acrylate group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of ethyl 3-(2-methyl-1H-indol-3-yl)propanoate.

Substitution: Formation of 2-substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The acrylate group can also participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological molecules.

Comparison with Similar Compounds

Physicochemical and Stability Comparisons

Key Observations :

- The target compound’s higher LogP reflects greater lipophilicity, favoring blood-brain barrier penetration.

- Unsaturated esters (e.g., prop-2-enoates) are more prone to Michael addition reactions than saturated analogs, impacting stability in nucleophilic environments .

Biological Activity

Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate, also known as ethyl 3-(2-methyl-1H-indol-3-yl)acrylate, is a compound within the indole family that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an indole moiety and an ethyl ester group. The chemical formula is , indicating the presence of a conjugated system that may enhance its reactivity and biological properties.

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in oxidative stress responses. Notably, it has been shown to activate NADPH oxidase 4 (NOX4) and modulate Sirtuin 3 (SIRT3) activity, influencing cellular functions related to apoptosis and cell cycle regulation.

Cellular Effects

In studies involving hepatocellular carcinoma (HCC) cells, this compound has demonstrated the ability to:

- Induce apoptosis.

- Cause cell cycle arrest in the G0/G1 phase.

- Increase levels of reactive oxygen species (ROS), which are critical mediators in cell signaling and apoptosis.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have indicated that it can effectively inhibit the proliferation of various cancer cell lines. The following table summarizes key findings on its anticancer activity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | 21.19 | Induction of apoptosis via ROS increase |

| MCF-7 (Breast Cancer) | 30.91 | Cell cycle arrest |

| PC3 (Prostate Cancer) | 49.32 | Modulation of oxidative stress responses |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and potential applications in treating infections.

Case Studies and Research Findings

- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in HCC cells. The mechanism was primarily attributed to increased ROS production, which triggered apoptotic pathways .

- Enzyme Interaction Studies : Research indicated that this compound interacts with key enzymes such as NOX4 and SIRT3, affecting their activity and leading to altered cellular metabolism and stress responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.